"synthesis and properties of 2-Methoxy-6-(methylamino)benzonitrile"
"synthesis and properties of 2-Methoxy-6-(methylamino)benzonitrile"
An In-depth Technical Guide to the Synthesis and Properties of 2-Methoxy-6-(methylamino)benzonitrile
Executive Summary
2-Methoxy-6-(methylamino)benzonitrile is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a methoxy group, a secondary amine, and a nitrile—offers multiple points for chemical modification and interaction with biological targets. The nitrile group, in particular, is a valuable pharmacophore known to act as a bioisostere for other functional groups and participate in critical hydrogen bonding interactions within enzyme active sites.[1] This guide provides a comprehensive overview of this compound, addressing the notable absence of detailed synthetic protocols in publicly accessible literature. We propose logical, field-proven synthetic strategies, predict its physicochemical and spectroscopic properties based on analogous structures, and explore its potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers and scientists interested in leveraging this promising, yet under-explored, chemical entity.
Introduction: The Strategic Value of Substituted Benzonitriles
The benzonitrile framework is a privileged scaffold in modern drug development, appearing in a wide array of therapeutic agents targeting conditions from cancer to viral infections.[2] Its value stems from the electronic properties and geometric constraints imparted by the cyano (-C≡N) group. As a potent electron-withdrawing group, it modulates the reactivity and pharmacokinetic properties of the parent molecule. Furthermore, its linear geometry and ability to act as a hydrogen bond acceptor make it a powerful tool for achieving high-affinity binding to protein targets.[1]
The specific compound, 2-Methoxy-6-(methylamino)benzonitrile, incorporates two additional key functional groups. The methoxy (-OCH₃) group at the ortho position can influence conformation through steric effects and participate in hydrogen bonding. The methylamino (-NHCH₃) group provides a basic handle and another hydrogen bond donor/acceptor site, crucial for solubility and target engagement. This 1,2,3-trisubstitution pattern presents a unique chemical architecture for designing novel molecular probes and drug candidates. This guide aims to bridge the current information gap by providing a robust theoretical and practical framework for the synthesis, characterization, and application of this high-potential molecule.
Proposed Synthetic Strategies
While 2-Methoxy-6-(methylamino)benzonitrile is commercially available from some suppliers[3], detailed peer-reviewed synthetic procedures are not prevalent. Drawing upon established principles of organic synthesis, we propose two robust and logical pathways starting from the more readily available precursor, 2-Amino-6-methoxybenzonitrile.
Pathway I: Synthesis via Direct N-Methylation
The most direct and efficient route to the target compound is the N-methylation of 2-Amino-6-methoxybenzonitrile. Reductive amination is the method of choice for this transformation due to its high yields, mild reaction conditions, and avoidance of over-alkylation often seen with other methylating agents.
Rationale: This process involves the in-situ formation of an imine between the primary amine and formaldehyde, which is then immediately reduced by a selective hydride donor, typically sodium triacetoxyborohydride [NaBH(OAc)₃]. This reducing agent is particularly effective as it is mild enough not to reduce the nitrile group and is stable in acidic conditions often used to catalyze imine formation.
Caption: Synthetic workflow for N-methylation.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 2-Amino-6-methoxybenzonitrile (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add aqueous formaldehyde (1.2 eq, 37% solution) and glacial acetic acid (2.0 eq).
-
Stirring: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-Methoxy-6-(methylamino)benzonitrile.
Pathway II: Synthesis via Nucleophilic Aromatic Substitution (SNA_r_)
An alternative strategy involves a two-step process starting with the conversion of the primary amine to a better leaving group, such as a halogen, followed by a nucleophilic aromatic substitution (SNA_r_) with methylamine. This pathway, while longer, is fundamentally robust and instructive.
Rationale: The primary amine of 2-Amino-6-methoxybenzonitrile can be converted to a diazonium salt, which can then be transformed into a fluoro group via the Balz-Schiemann reaction. The resulting 2-fluoro-6-methoxybenzonitrile is an excellent substrate for SNA_r_. The strong electron-withdrawing nature of both the nitrile and the fluoro group activates the aromatic ring for attack by a nucleophile like methylamine.
Caption: Two-step synthesis via SNA_r_.
Experimental Protocol: SNA_r_
-
Step A: Synthesis of 2-Fluoro-6-methoxybenzonitrile
-
Diazotization: Cool a suspension of 2-Amino-6-methoxybenzonitrile (1.0 eq) in aqueous fluoroboric acid (HBF₄, 48%, 3.0 eq) to 0°C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Isolation: Stir the resulting diazonium salt suspension for 30 minutes at 0°C, then collect the precipitate by filtration. Wash the solid with cold water and diethyl ether.
-
Decomposition: Gently heat the dry diazonium salt under vacuum until gas evolution ceases to yield the crude 2-fluoro-6-methoxybenzonitrile, which can be purified by chromatography.
-
-
Step B: Nucleophilic Substitution
-
Reaction Setup: Dissolve the 2-fluoro-6-methoxybenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO). Add potassium carbonate (K₂CO₃, 2.0 eq) and a solution of methylamine (2.0-3.0 eq, e.g., 40% in water).
-
Heating: Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the residue by column chromatography to obtain the final product.
-
Physicochemical and Spectroscopic Properties
As experimental data for 2-Methoxy-6-(methylamino)benzonitrile is not widely published, the following properties are predicted based on its chemical structure and data from analogous compounds such as 2-methoxybenzonitrile[4][5] and 2-methoxy-6-methylbenzonitrile[6].
| Property | Predicted Value / Characteristic | Rationale / Reference Analogue |
| Molecular Formula | C₉H₁₀N₂O | --- |
| Molecular Weight | 162.19 g/mol | --- |
| Appearance | Likely off-white to pale yellow solid | Common for substituted anilines/benzonitriles |
| Boiling Point | >200 °C (at 760 mmHg) | Higher than 2-methoxybenzonitrile due to H-bonding |
| Solubility | Soluble in methanol, DMSO, DCM; sparingly soluble in water | Presence of polar functional groups |
| XLogP3 | ~1.8 - 2.2 | Calculated based on functional group contributions |
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.3-7.5 (t, 1H): Aromatic proton at C4, coupled to C3 and C5 protons.
-
δ 6.6-6.8 (d, 1H): Aromatic proton at C5 or C3.
-
δ 6.5-6.7 (d, 1H): Aromatic proton at C3 or C5.
-
δ 4.5-5.0 (br s, 1H): N-H proton, exchangeable with D₂O.
-
δ 3.9 (s, 3H): Methoxy (-OCH₃) protons.
-
δ 2.9 (d, 3H): Methylamino (-NHCH₃) protons, coupled to the N-H proton.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 160-162: C2 (aromatic, attached to -OCH₃).
-
δ 150-152: C6 (aromatic, attached to -NHCH₃).
-
δ 132-134: C4 (aromatic).
-
δ 117-119: C1 (quaternary, attached to -CN).
-
δ 110-112: C5 (aromatic).
-
δ 105-107: C3 (aromatic).
-
δ 98-100: C-CN (nitrile carbon).[7]
-
δ 55-57: -OCH₃ carbon.
-
δ 30-32: -NHCH₃ carbon.
-
-
IR Spectroscopy (ATR):
-
3350-3450 cm⁻¹: N-H stretch (secondary amine).
-
2900-3100 cm⁻¹: C-H stretches (aromatic and aliphatic).
-
2220-2240 cm⁻¹: C≡N stretch (strong, sharp).
-
1580-1610 cm⁻¹: C=C aromatic ring stretches.
-
1240-1280 cm⁻¹: Asymmetric C-O-C stretch (aryl ether).
-
Potential Applications in Drug Discovery
The structural features of 2-Methoxy-6-(methylamino)benzonitrile make it an attractive starting point for the development of novel therapeutics, particularly as an inhibitor of enzymes like kinases, phosphodiesterases, or other ATP-binding proteins.
-
Kinase Inhibition: Many kinase inhibitors utilize a substituted aniline or similar core to form key hydrogen bonds in the hinge region of the ATP-binding pocket. The methylamino group of this scaffold can serve as a hinge-binder, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets.
-
Anti-inflammatory Agents: Derivatives of methoxy-substituted aromatic compounds have shown promise as anti-inflammatory agents.[8][9] The specific substitution pattern of this molecule could be exploited to design novel inhibitors of inflammatory pathways.
-
Antiviral and Anticancer Potential: Benzonitrile derivatives are known to possess a wide range of biological activities, including antiviral and anticancer properties.[2][10] This scaffold provides a novel platform for exploring these therapeutic areas.
Caption: Conceptual workflow in drug discovery.
Safety and Handling
Hazard Identification: Based on related benzonitriles, this compound should be handled with care. It is predicted to be harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[4] Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Conclusion
2-Methoxy-6-(methylamino)benzonitrile represents a valuable yet underexplored chemical scaffold. Its synthesis is readily achievable through established and reliable organic chemistry transformations, such as reductive amination or nucleophilic aromatic substitution. The combination of a hydrogen-bond-accepting nitrile, a hydrogen-bond-donating/accepting methylamino group, and a methoxy moiety provides a rich platform for generating molecular diversity. The predicted physicochemical and spectroscopic properties outlined in this guide offer a baseline for its characterization. For researchers in drug discovery and materials science, this compound is a promising entry point for developing novel molecules with tailored biological or physical properties.
References
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google P
-
2-Methoxy-6-methylbenzonitrile | C9H9NO | CID 590226 - PubChem. (URL: [Link])
-
2-Methoxy-6-(methylamino)benzonitrile suppliers and producers - BuyersGuideChem. (URL: [Link])
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: [Link])
-
2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells. (URL: [Link])
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. (URL: [Link])
- US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I)
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P
-
(PDF) 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - ResearchGate. (URL: [Link])
-
Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap. (URL: [Link])
-
Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed. (URL: [Link])
-
Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - MDPI. (URL: [Link])
-
4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride | CAS 1803606-15-6. (URL: [Link])
-
Organic Chemistry Ir And Nmr Cheat Sheet. (URL: [Link])
-
2-Methoxybenzonitrile | C8H7NO | CID 81086 - PubChem. (URL: [Link])
-
6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). (URL: [Link])
-
Benzonitrile, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - NIH. (URL: [Link])
-
Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane. (URL: [Link])
- CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google P
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methoxy-6-(methylamino)benzonitrile suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 4. 2-Methoxybenzonitrile | C8H7NO | CID 81086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxybenzonitrile 99 6609-56-9 [sigmaaldrich.com]
- 6. 2-Methoxy-6-methylbenzonitrile | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methoxybenzonitrile(6609-56-9) 13C NMR [m.chemicalbook.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
